REACTION_CXSMILES
|
[CH3:1][C:2]1([CH3:12])[C:6](=[O:7])[C:5]2[CH:8]=[CH:9][CH:10]=[CH:11][C:4]=2[O:3]1.[BH4-].[Na+]>CO>[CH3:1][C:2]1([CH3:12])[CH:6]([OH:7])[C:5]2[CH:8]=[CH:9][CH:10]=[CH:11][C:4]=2[O:3]1 |f:1.2|
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Name
|
|
Quantity
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1.58 g
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Type
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reactant
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Smiles
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CC1(OC2=C(C1=O)C=CC=C2)C
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Name
|
|
Quantity
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0.36 g
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Type
|
reactant
|
Smiles
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[BH4-].[Na+]
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Name
|
|
Quantity
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30 mL
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Type
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solvent
|
Smiles
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CO
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Name
|
|
Quantity
|
0.36 g
|
Type
|
reactant
|
Smiles
|
[BH4-].[Na+]
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
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is placed at room temperature
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Type
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CUSTOM
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Details
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After three hours the reaction is quenched with saturated aqueous NH4Cl
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Duration
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3 h
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Type
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CONCENTRATION
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Details
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The reaction is concentrated to approximately ¾ of its original volume
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Type
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ADDITION
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Details
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diluted with ethyl acetate
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Type
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WASH
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Details
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washed with 2N aqueous HCl
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Type
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DRY_WITH_MATERIAL
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Details
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The organic layer is dried with Na2SO4
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Type
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FILTRATION
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Details
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filtered
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Type
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CONCENTRATION
|
Details
|
concentrated
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Type
|
CUSTOM
|
Details
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The resulting residue is purified by silica gel flash chromatography (ethyl acetate-heptane, 0:1 to 1:8)
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Name
|
|
Type
|
product
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Smiles
|
CC1(OC2=C(C1O)C=CC=C2)C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |